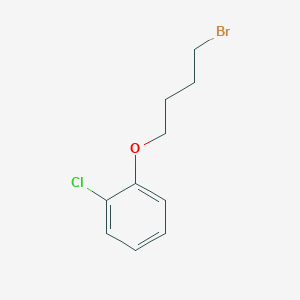

1-(4-Bromobutoxy)-2-chlorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(4-Bromobutoxy)-2-chlorobenzene” is a chemical compound. It is used in laboratory settings and is not recommended for food, drug, pesticide or biocidal product use .

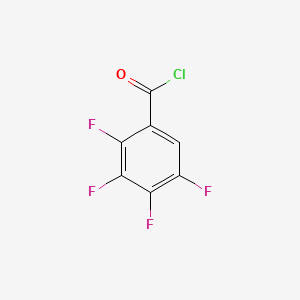

Molecular Structure Analysis

The molecular formula of “1-(4-Bromobutoxy)-2-chlorobenzene” is C10H13BrO . The molecular weight is 229.11 . The structure contains a total of 25 bonds, including 12 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Bromobutoxy)-2-chlorobenzene” include a boiling point of 153-156 °C/18 mmHg and a melting point of 41-43 °C .

Applications De Recherche Scientifique

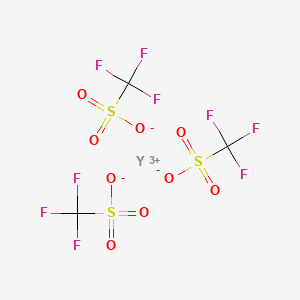

Application 1: Crystal Structures of Chalcone Derivatives

- Summary of the Application: The compound “1-(4-Bromobutoxy)-2-chlorobenzene” is used in the synthesis of chalcones, which are 1,3-diphenyl-2-propene-1-one derivatives. These chalcones have a bromo-substituted butoxy side chain .

- Methods of Application: Chalcones are synthesized by the Claisen–Schmidt condensation reaction using substituted acetophenones and arylaldehydes in the presence of ethanol and NaOH .

- Results or Outcomes: The crystal structures of three chalcones were reported. In all molecules, the conformation of the keto group with respect to the olefinic bond is s-cis. Molecules of two of the compounds are nearly planar, while the third is not .

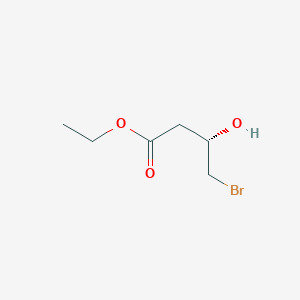

Application 2: Electrochemical Bromofunctionalization of Alkenes

- Summary of the Application: The compound “1-(4-Bromobutoxy)-2-chlorobenzene” could potentially be used in the electrochemical bromofunctionalization of alkenes .

- Methods of Application: The electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor was investigated. Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers and cyclized products .

- Results or Outcomes: The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .

Application 3: Synthesis of 1-Bromo-4-(4-bromobutoxy)butane

- Summary of the Application: The compound “1-(4-Bromobutoxy)-2-chlorobenzene” could potentially be used in the synthesis of “1-Bromo-4-(4-bromobutoxy)butane”, a related compound .

- Results or Outcomes: The specific outcomes of this potential synthesis are not provided in the source .

Application 4: General Use in Organic Synthesis

- Summary of the Application: “1-(4-Bromobutoxy)-2-chlorobenzene” could potentially be used in a variety of organic synthesis reactions, given its bromo and chloro functional groups .

- Results or Outcomes: The outcomes would vary widely depending on the specific synthesis reaction .

Application 5: Synthesis of 1-Bromo-4-(4-bromobutoxy)butane

- Summary of the Application: The compound “1-(4-Bromobutoxy)-2-chlorobenzene” could potentially be used in the synthesis of “1-Bromo-4-(4-bromobutoxy)butane”, a related compound .

- Results or Outcomes: The specific outcomes of this potential synthesis are not provided in the source .

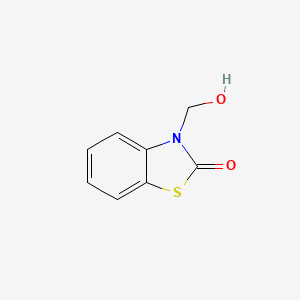

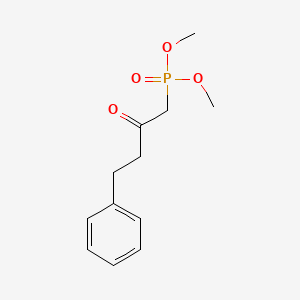

Application 6: Wittig and Wittig–Horner Reactions under Sonication Conditions

Safety And Hazards

Orientations Futures

While specific future directions for “1-(4-Bromobutoxy)-2-chlorobenzene” are not available, it’s worth noting that related compounds are being used in the synthesis of various pharmaceuticals . Therefore, it’s possible that “1-(4-Bromobutoxy)-2-chlorobenzene” could have potential applications in similar areas.

Propriétés

IUPAC Name |

1-(4-bromobutoxy)-2-chlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO/c11-7-3-4-8-13-10-6-2-1-5-9(10)12/h1-2,5-6H,3-4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWADTJNQWXWIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCCBr)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370569 |

Source

|

| Record name | 1-(4-bromobutoxy)-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromobutoxy)-2-chlorobenzene | |

CAS RN |

23468-00-0 |

Source

|

| Record name | 1-(4-bromobutoxy)-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.